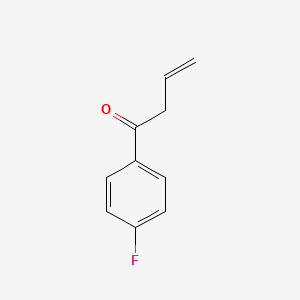

1-(4-Fluorophenyl)but-3-en-1-one

Description

The exact mass of the compound 1-(4-Fluorophenyl)but-3-en-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Fluorophenyl)but-3-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)but-3-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-fluorophenyl)but-3-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMFXMMTOGHPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712405 | |

| Record name | 1-(4-Fluorophenyl)but-3-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61668-02-8 | |

| Record name | 1-(4-Fluorophenyl)but-3-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)but-3-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-(4-Fluorophenyl)but-3-en-1-one CAS 61668-02-8 properties

Comprehensive Technical Profiling of 1-(4-Fluorophenyl)but-3-en-1-one (CAS 61668-02-8): From Pharmaceutical Impurity to Synthetic Building Block

Executive Summary

1-(4-Fluorophenyl)but-3-en-1-one (CAS 61668-02-8) occupies a unique dual-role within medicinal chemistry and organic synthesis. Historically characterized as a degradant—specifically Pipamperone metabolite M-VII and Lumateperone Impurity 9—this homoallyl ketone is heavily monitored in pharmaceutical quality control[1][2]. However, recent advancements in methodology have repurposed this compound as a highly reactive electrophilic building block. Its terminal alkene and fluorinated aryl ketone moieties make it an ideal substrate for transition-metal-free heterocyclic synthesis, particularly in the construction of substituted pyrroles[3]. This whitepaper synthesizes the physicochemical properties, mechanistic origins, and experimental utility of this crucial compound.

Physicochemical Properties & Molecular Identity

Understanding the baseline properties of 1-(4-Fluorophenyl)but-3-en-1-one is critical for both its purging during active pharmaceutical ingredient (API) manufacturing and its handling in synthetic workflows. The compound typically presents as a colorless to pale yellow oil[4].

| Property | Value |

| IUPAC Name | 1-(4-fluorophenyl)but-3-en-1-one |

| CAS Registry Number | 61668-02-8 |

| Molecular Formula | C10H9FO |

| Molar Mass | 164.18 g/mol |

| Exact Mass | 164.0637 Da |

| Topological Polar Surface Area (TPSA) | 17.1 Ų |

| Physical State | Colorless to pale yellow oil |

| Known Pharmaceutical Roles | Lumateperone Impurity 9, Pipamperone Metabolite M-VII |

Data supported by PubChem and institutional chemical archives[1][4].

Mechanistic Origins: API Degradation and Impurity Profiling

In the development of butyrophenone-derived antipsychotics (such as Lumateperone, Haloperidol, and Pipamperone), the API is typically synthesized via the alkylation of a complex secondary amine with a 4-halo-1-(4-fluorophenyl)butan-1-one precursor.

The Causality of Impurity Formation: During this nucleophilic substitution, the basic conditions required to neutralize the generated acid can inadvertently trigger a competing E2 dehydrohalogenation. The base abstracts a proton from the C3 position of the alkyl halide, expelling the halide leaving group and yielding the terminal alkene, 1-(4-Fluorophenyl)but-3-en-1-one. Furthermore, in biological systems, enzymatic N-dealkylation of the parent drug (e.g., Pipamperone) followed by elimination yields this exact structure as Metabolite M-VII[1].

Formation pathways of 1-(4-Fluorophenyl)but-3-en-1-one via synthetic elimination and metabolism.

Synthetic Utility: Metal-Free Heterocyclic Construction

Beyond its identity as an impurity, 1-(4-Fluorophenyl)but-3-en-1-one is a potent allyl ketone. A landmark methodology published in The Journal of Organic Chemistry demonstrates its use in the formal [4 + 1] cycloaddition with primary amines to synthesize substituted pyrroles[3].

Mechanistic Causality: Traditional pyrrole syntheses often rely on heavy transition metals, which pose severe toxicity risks if carried over into pharmaceutical products. By treating 1-(4-Fluorophenyl)but-3-en-1-one with dimethyl(methylthio)sulfonium trifluoromethanesulfonate, the C–C double bond undergoes thiolative activation. This generates a highly reactive episulfonium intermediate. The primary amine then executes a nucleophilic ring-opening addition, followed by intramolecular condensation with the ketone to yield a fully aromatized, metal-free pyrrole[3].

Metal-free formal[4+1] cycloaddition workflow for pyrrole synthesis using allyl ketones.

Experimental Protocols

Protocol A: Analytical Detection & Quantification of Impurity 9 in API Matrix

Objective: Isolate and quantify 1-(4-Fluorophenyl)but-3-en-1-one from a Lumateperone API batch to ensure compliance with ICH Q3A guidelines.

-

Sample Preparation: Dissolve 10 mg of the API in 10 mL of HPLC-grade Acetonitrile:Water (50:50 v/v).

-

Causality Rationale: This specific solvent ratio ensures complete dissolution of both the lipophilic API and the non-polar enone impurity, preventing sample precipitation.

-

-

Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 10 minutes.

-

Causality Rationale: Formic acid acts as an ion-pairing agent that sharpens the chromatographic peak of the enone while simultaneously facilitating protonation for positive-ion electrospray ionization (ESI+).

-

-

Detection: Monitor via UV absorbance at 245 nm (optimal for the fluorobenzoyl chromophore) and ESI-MS.

-

Validation & QC Check: The system is self-validating if the mass spectrometer detects a distinct peak at m/z 165.07 [M+H]+ eluting earlier than the parent API (due to the lack of the bulky, highly retained polycyclic amine present in Lumateperone).

Protocol B: Metal-Free Synthesis of 2-(4-Fluorophenyl) Pyrroles

Objective: Convert 1-(4-Fluorophenyl)but-3-en-1-one into a functionalized pyrrole[3].

-

Activation: In an oven-dried flask under an argon atmosphere, dissolve 1-(4-Fluorophenyl)but-3-en-1-one (1.0 equiv) in anhydrous Dichloromethane (DCM). Cool the mixture to 0 °C.

-

Thiolation: Dropwise, add dimethyl(methylthio)sulfonium trifluoromethanesulfonate (1.5 equiv).

-

Causality Rationale: The reaction is initiated at 0 °C to control the highly exothermic formation of the episulfonium intermediate and prevent unwanted polymerization of the terminal alkene.

-

-

Amine Addition: After 30 minutes, slowly add the desired primary amine (1.2 equiv) and allow the reaction to warm to room temperature, stirring for 4 hours.

-

Causality Rationale: Warming to room temperature provides the necessary activation energy for the intramolecular condensation step following the initial nucleophilic attack.

-

-

Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 × 15 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/Ethyl Acetate).

-

Validation & QC Check: Successful conversion is confirmed via 1H NMR by the disappearance of the terminal alkene multiplet signals (δ 5.0–6.0 ppm) and the emergence of distinct aromatic pyrrole protons (δ 6.2–6.8 ppm).

References

-

PubChem Compound Summary for CID 54594333, 1-(4-Fluorophenyl)but-3-en-1-one. National Center for Biotechnology Information (NIH). Available at:[Link]

-

Lumateperone Impurity 18 (Cross-referencing Impurity 9/CAS 61668-02-8). Quality Control Chemicals (QCC). Available at:[Link]

-

Synthesis of Pyrrole via Formal Cycloaddition of Allyl Ketone and Amine under Metal-Free Conditions. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

-

Transition Metal-Catalyzed Unimolecular Fragment Coupling of Amides and Esters. Osaka University Institutional Knowledge Archive. Available at:[Link]

Sources

Allyl 4-fluorophenyl ketone structure and molecular weight

Structural Identity, Synthetic Architectures, and Pharmacophore Utility

Executive Summary

Allyl 4-fluorophenyl ketone (1-(4-fluorophenyl)but-3-en-1-one) represents a critical "homoallylic" building block in modern medicinal chemistry. Unlike simple acetophenones, the pendant allyl group provides a versatile handle for olefin metathesis, hydroboration, and heterocyclization, while the 4-fluorophenyl moiety imparts metabolic stability and lipophilic modulation essential for CNS and kinase-targeted therapeutics. This guide details its structural parameters, validated synthetic protocols, and application in high-value drug scaffolds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The precise identification of this scaffold is critical to distinguish it from its isomer, 4-fluorophenylacetone. The allyl ketone features a terminal alkene separated from the carbonyl by a single methylene unit (

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 1-(4-fluorophenyl)but-3-en-1-one |

| Common Name | Allyl 4-fluorophenyl ketone; p-Fluoro-acrylophenone |

| CAS Registry Number | 61668-02-8 |

| Molecular Formula | |

| Molecular Weight | 164.18 g/mol |

| Exact Mass | 164.0637 Da |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point (Predicted) | ~235°C (at 760 mmHg) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| SMILES | C=CCC(=O)C1=CC=C(F)C=C1 |

Synthetic Architectures

Primary Route: Grignard Addition to Nitriles

Expert Insight: Direct acylation of fluorobenzene with vinylacetyl chloride is discouraged due to the rapid isomerization of the double bond into conjugation with the carbonyl (forming the crotonyl derivative). The most robust, field-proven route utilizes the nucleophilic addition of allylmagnesium bromide to 4-fluorobenzonitrile. This method proceeds via a stable metallo-imine intermediate, preventing over-addition and preserving the position of the double bond.

Validated Protocol

Reaction Scale: 10 mmol basis Yield Target: 85-92%

-

Reagent Preparation:

-

Charge a flame-dried 100 mL round-bottom flask (RBF) with 4-fluorobenzonitrile (1.21 g, 10 mmol) and anhydrous THF (20 mL) under

atmosphere. -

Cool the solution to 0°C using an ice/water bath.

-

-

Nucleophilic Addition:

-

Dropwise add Allylmagnesium bromide (1.0 M in ether, 12 mL, 12 mmol) over 15 minutes.

-

Mechanistic Note: The Grignard reagent attacks the nitrile carbon to form the magnesium iminate salt (

). This intermediate precipitates or remains stable in solution, preventing double addition (unlike esters/acid chlorides).

-

-

Reaction Monitoring:

-

Warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (consumption of nitrile).

-

-

Hydrolysis (Critical Step):

-

Cool to 0°C. Quench slowly with 1M HCl (30 mL).

-

Stir vigorously at RT for 1 hour.

-

Why: The acidic hydrolysis converts the imine intermediate into the ketone.[1]

-

-

Workup & Purification:

-

Extract with Diethyl Ether (

mL). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purify via flash column chromatography (Hexanes/EtOAc 95:5).

-

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the logical flow and critical control points of the synthesis.

Caption: Step-wise synthetic pathway emphasizing the stable iminate intermediate strategy to preserve regiochemistry.

Analytical Characterization

Trustworthiness in synthesis relies on rigorous characterization. The following spectral data provides a self-validating template for product confirmation.

Proton NMR ( NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.98 - 8.05 | Multiplet | 2H | Ar-H (ortho to C=O) | Deshielded by carbonyl anisotropy. |

| 7.10 - 7.18 | Multiplet | 2H | Ar-H (meta to C=O) | Shielded by Fluorine induction/resonance. |

| 5.98 - 6.12 | Multiplet | 1H | Characteristic allyl internal alkene. | |

| 5.18 - 5.25 | Multiplet | 2H | Distinctive terminal alkene splitting. | |

| 3.72 | Doublet (J=6.8 Hz) | 2H | Key differentiator from conjugated enones. |

Infrared Spectroscopy (FT-IR)

-

1685

: C=O stretch (Aryl ketone). -

1640

: C=C stretch (Alkene). -

1225

: C-F stretch (Aryl fluoride).

Applications in Drug Discovery[1][7]

Allyl 4-fluorophenyl ketone is a "privileged structure" precursor. Its utility spans from kinase inhibitors to asymmetric synthesis of alcohols.

Synthesis of p38 MAP Kinase Inhibitors

This ketone serves as a direct precursor to 1,5-diarylpyrazoles, a class of potent anti-inflammatory agents

Sources

1-(4-Fluorophenyl)but-3-en-1-one Pipamperone metabolite research

This technical guide provides a comprehensive analysis of 1-(4-Fluorophenyl)but-3-en-1-one , a specific metabolite and degradation product associated with the antipsychotic drug Pipamperone .

Metabolic Origins, Analytical Characterization, and Toxicological Implications in Pipamperone Development

Executive Summary

1-(4-Fluorophenyl)but-3-en-1-one (CAS: 61668-02-8) is a structural analog of the butyrophenone tail found in Pipamperone. While often overlooked in standard metabolic screens, this molecule represents a critical "structural alert" due to its formation via N-oxide degradation (Cope Elimination) and its potential to isomerize into a reactive Michael acceptor. This guide outlines the mechanistic pathway of its formation, precise analytical protocols for its detection, and a risk assessment framework for drug safety professionals.

Chemical Identity & Properties

Before analyzing the metabolic pathway, it is essential to establish the physicochemical profile of the target analyte to ensure accurate standard preparation.

| Property | Specification |

| IUPAC Name | 1-(4-Fluorophenyl)but-3-en-1-one |

| CAS Number | 61668-02-8 |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| Structure Type | Allyl Phenyl Ketone (Non-conjugated initially) |

| Key Functional Group | Terminal Alkene (C3=C4), Ketone (C1=O) |

| Solubility | High in MeOH, ACN, DMSO; Low in Water |

| Stability | Prone to isomerization to conjugated enone under basic conditions |

Mechanistic Pathway Analysis

The formation of 1-(4-Fluorophenyl)but-3-en-1-one is not a product of standard CYP450-mediated oxidative deamination (which typically yields aldehydes). Instead, it arises predominantly through the Cope Elimination of the Pipamperone N-oxide intermediate.

3.1 The N-Oxide Route

-

N-Oxygenation: Flavin-containing monooxygenases (FMOs) or CYP450 isoforms oxidize the tertiary piperidine nitrogen of Pipamperone to form Pipamperone N-oxide .[1]

-

Cope Elimination: Under thermal stress or physiological conditions favoring syn-elimination, the N-oxide oxygen abstracts a

-proton from the propyl chain. -

C-N Bond Cleavage: This concerted mechanism cleaves the C-N bond, releasing the piperidine ring (as a hydroxylamine) and the fluorobutyrophenone tail as the terminal alkene: 1-(4-Fluorophenyl)but-3-en-1-one .

3.2 Pathway Visualization

The following diagram illustrates the specific atomic transitions leading to this metabolite.

Caption: Mechanistic pathway showing the transformation of Pipamperone to the alkene metabolite via N-oxide Cope elimination and potential isomerization.[2][3][4]

Analytical Methodologies

Detecting this metabolite requires differentiating it from the aldehyde metabolite (4-(4-fluorophenyl)-4-oxobutanal) and its conjugated isomer.

4.1 Sample Preparation (Solid Phase Extraction)

-

Cartridge: HLB (Hydrophilic-Lipophilic Balance) polymeric sorbent.

-

Conditioning: 1 mL MeOH followed by 1 mL Water.

-

Loading: Plasma/Microsomal incubate (diluted 1:1 with 2% Formic Acid).

-

Wash: 5% MeOH in Water (removes salts/proteins).

-

Elution: 100% ACN (The alkene is lipophilic).

4.2 LC-MS/MS Protocol

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes. The allyl ketone (but-3-en) typically elutes slightly earlier than the vinyl ketone (but-2-en) due to lack of conjugation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-(4-Fluorophenyl)but-3-en-1-one | 165.1 [M+H]⁺ | 123.0 (Fluorobenzoyl) | 25 |

| 1-(4-Fluorophenyl)but-3-en-1-one | 165.1 [M+H]⁺ | 95.0 (Fluorophenyl) | 35 |

| Pipamperone (Internal Std) | 376.2 [M+H]⁺ | 165.1 | 30 |

Critical Control: Ensure the LC method resolves the allyl isomer (target) from the vinyl isomer. The vinyl isomer (conjugated) has a distinct UV max (~245-250 nm) compared to the allyl isomer (~205 nm + 240 nm weak).

Toxicological Risk Assessment

The primary safety concern with 1-(4-Fluorophenyl)but-3-en-1-one is not the molecule itself, but its potential to isomerize into a Michael Acceptor .

5.1 The Isomerization Risk

Under physiological pH (7.4) or in the presence of basic enzymes, the terminal double bond (but-3-en) can migrate to the internal position (but-2-en) to form a conjugated system with the ketone.

-

Allyl Form (Current Topic): Electrophilicity is low.

-

Vinyl Form (Isomer): Highly electrophilic. Reacts covalently with nucleophilic residues (Cysteine, Lysine) on proteins or DNA.

5.2 Glutathione (GSH) Trapping Assay

To validate this risk, a GSH trapping experiment is mandatory.

-

Incubation: Incubate 10 µM of the metabolite with 5 mM GSH in phosphate buffer (pH 7.4) at 37°C for 60 mins.

-

Analysis: Monitor for the formation of the GSH adduct at m/z 472.1 (164 + 307 + 1).

-

Interpretation:

-

Direct Adduct: Indicates the vinyl isomer was present or formed.

-

No Adduct: Indicates the allyl form is stable and non-reactive under these conditions.

-

5.3 Risk Workflow Visualization

Caption: Toxicological workflow assessing the risk of isomerization and subsequent glutathione depletion.

References

-

PubChem. (2025).[5] 1-(4-Fluorophenyl)but-3-en-1-one Compound Summary. National Library of Medicine. [Link]

-

Cope, A. C., et al. (1949).[4] Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. Journal of the American Chemical Society.[4] [Link]

-

Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism. Current Drug Metabolism. [Link]

-

FDA. (2020). Guidance for Industry: M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. [Link]

Sources

- 1. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Cope Elimination [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. 1-(4-Fluorophenyl)but-3-en-1-one | C10H9FO | CID 54594333 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical Profile of Beta-Gamma Unsaturated Fluorinated Ketones

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

-unsaturated fluorinated ketones represent a specialized class of electrophiles that bridge the gap between stable metabolic precursors and reactive warheads in medicinal chemistry. Unlike their thermodynamically stableStructural Characteristics & Electronic Profile

The Fluorine Effect on Deconjugation

In non-fluorinated systems, the

-

Inductive Effect (-I): The

group significantly increases the acidity of the -

Hydration Equilibrium: The electron deficiency of the carbonyl carbon is amplified, shifting the equilibrium toward the gem-diol (hydrate) form in aqueous media. This hydration is a critical feature for bioactivity, mimicking the tetrahedral intermediate of peptide hydrolysis.

Photochemical Lability

These systems are photo-active.[1] Upon excitation, they do not merely dissipate energy but undergo specific rearrangements:

-

Singlet State (

): Norrish Type I cleavage or 1,3-acyl shifts. -

Triplet State (

): The Oxa-di-

Synthesis Strategies

The synthesis of

Trifluoroacetylation of Vinyl Nucleophiles

This is the most direct route. Reaction of vinyl ethers or enamines with trifluoroacetic anhydride (TFAA) often yields

-

Reagents: Trifluoroacetic anhydride (TFAA), Pyridine.

-

Substrate: Vinyl ethers, Enamines.[2]

-

Mechanism: Acylation occurs at the

-carbon of the vinyl group.

Grignard Addition to Perfluoro-Esters

A classic approach involving the addition of allylmagnesium halides to trifluoroacetic esters.

-

Protocol: Addition of allylmagnesium bromide to ethyl trifluoroacetate at low temperature (-78°C).

-

Outcome: Initially forms the tetrahedral alkoxide. Acidic quench yields the ketone.

-

Note: Requires careful temperature control to avoid double addition (forming tertiary alcohols).

Radical 1,3-Difunctionalization

A modern method utilizing visible light to functionalize

-

Catalyst: Photoredox catalysts (e.g., Ir or Ru complexes).

-

Mechanism: Radical addition to the alkene followed by a 1,2-carbonyl migration (in specific substrates) or trapping.

Reactivity & Experimental Protocols

Protocol: Synthesis via Allylmagnesium Bromide

Objective: Synthesis of 1,1,1-trifluoro-4-penten-2-one.

-

Preparation: Flame-dry a 500 mL 3-neck flask under Argon.

-

Reagent: Charge with Ethyl Trifluoroacetate (1.0 eq) in anhydrous THF.

-

Addition: Cool to -78°C. Add Allylmagnesium bromide (1.1 eq, 1.0 M in ether) dropwise over 30 mins.

-

Critical Step: Maintain temperature strictly below -60°C to prevent polymerization or double-addition.

-

-

Quench: Pour the cold mixture into 1M HCl/Ice slurry.

-

Isolation: Extract with Et2O (3x). Wash with brine. Dry over MgSO4.

-

Purification: Distillation is preferred over silica chromatography to avoid acid-catalyzed isomerization.

Reactivity Profile: Hydration vs. Michael Addition

The reactivity of these ketones is defined by the competition between 1,2-addition (hydration) and 1,4-addition (if isomerized).

| Reactant | Reaction Type | Product | Mechanism Note |

| Water / Buffer | Hydration | gem-diol (Hydrate) | |

| Primary Amine | Condensation | Imine / Enamine | Often leads to heterocycle formation (e.g., pyrazoles). |

| Base (Et3N) | Isomerization | Irreversible thermodynamic relaxation. | |

| UV Light ( | Rearrangement | Cyclopropyl Ketone | Oxa-di- |

Visualization: Synthesis & Reactivity Pathways

Caption: Synthesis and divergent reactivity pathways of

Applications in Drug Discovery[3][4]

Protease Inhibition (Serine/Cysteine Proteases)

The primary medicinal application lies in the hydrated form .

-

Mechanism: The

group pulls electron density, making the carbonyl carbon highly electrophilic. In aqueous physiological conditions, it exists as a gem-diol. -

Transition State Mimicry: This gem-diol structurally resembles the tetrahedral intermediate formed when a serine protease attacks a peptide bond. The enzyme binds the inhibitor tightly, stalling the catalytic cycle.

-

Specificity: While saturated fluoroketones are common,

-unsaturated variants offer additional binding interactions via the alkene moiety in the S1/S2 pockets or serve as suicide inhibitors if the enzyme triggers isomerization.

Heterocyclic Building Blocks

These ketones are potent precursors for fluorinated heterocycles found in oncology drugs.

-

Pyrazoles: Reaction with hydrazines.

-

Isoxazoles: Reaction with hydroxylamine.[3]

-

Utility: The

group is retained in the heterocycle, improving metabolic stability (blocking metabolic oxidation sites) and lipophilicity.

References

-

Synthesis of [18F]-γ-fluoro-α,β,-unsaturated esters and ketones via vinylogous 18F-fluorination of α-diazoacetates with [18F]AgF . PubMed Central. Available at: [Link]

-

Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis . MDPI. Available at: [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry . PubMed Central. Available at: [Link]

-

Visible light–initiated radical 1,3-difunctionalization of β,γ-unsaturated ketones . Science Advances. Available at: [Link]

-

Synthesis of Allylmagnesium bromide . Organic Syntheses. Available at: [Link]

-

Energetic Preferences for Alpha,beta Versus Beta,gamma Unsaturation . PubMed. Available at: [Link]

Sources

Technical Whitepaper: 1-(4-Fluorophenyl)but-3-en-1-one (CID 54594333)

Executive Summary

As a Senior Application Scientist navigating the intersection of pharmacology and synthetic organic chemistry, I frequently encounter molecules that serve dual roles across disciplines. 1-(4-Fluorophenyl)but-3-en-1-one (PubChem CID 54594333) is a prime example. Biologically, it is recognized as Metabolite M-VII , a downstream degradation product of the butyrophenone antipsychotic Pipamperone[1]. Chemically, it is a highly versatile homoallylic ketone, recently spotlighted for its utility in the metal-free synthesis of complex pyrrole heterocycles via formal [4+1] cycloaddition[2].

This whitepaper synthesizes the physicochemical properties, metabolic pathways, and advanced synthetic applications of 1-(4-fluorophenyl)but-3-en-1-one, providing self-validating protocols and mechanistic insights for drug development professionals and synthetic chemists.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physical and structural properties of an intermediate is the first step in designing robust experimental workflows. The terminal double bond paired with the electron-withdrawing para-fluorobenzoyl group dictates both its metabolic stability and synthetic reactivity.

Table 1: Physicochemical & Identification Properties

| Property / Descriptor | Value | Reference |

| IUPAC Name | 1-(4-fluorophenyl)but-3-en-1-one | [3] |

| CAS Registry Number | 61668-02-8 | [3] |

| Molecular Formula | C10H9FO | [3] |

| Molecular Weight | 164.18 g/mol | [3] |

| Exact Mass | 164.063743 Da | [3] |

| Topological Polar Surface Area | 17.1 Ų | [3] |

| Known Synonyms | Pipamperone metabolite M-VII | [3],[1] |

Pharmacological Significance: The Pipamperone Metabolite (M-VII)

In pharmacological contexts, 1-(4-fluorophenyl)but-3-en-1-one is cataloged as Pipamperone metabolite M-VII [1]. Pipamperone is a typical antipsychotic that exerts its calming effects via high-affinity antagonism of Serotonin 5-HT2A and Dopamine D4 receptors[4].

Causality of Metabolism: The structural core of Pipamperone contains a 4-(4-fluorophenyl)-4-oxobutyl chain linked to a bipiperidine moiety. During hepatic phase I metabolism, cytochrome P450 (CYP) enzymes facilitate oxidative N-dealkylation. Because the alpha-protons adjacent to the 4-fluorobenzoyl group are highly acidic, the cleavage of the piperidine ring is rapidly followed by an elimination reaction. This loss of the piperidine leaving group yields the terminal alkene, 1-(4-fluorophenyl)but-3-en-1-one[1].

Fig 1: Metabolic pathway of Pipamperone yielding Metabolite M-VII via CYP450-mediated cleavage.

Advanced Synthetic Applications: Metal-Free Pyrrole Construction

Historically, constructing substituted pyrroles relied on the Paal-Knorr synthesis, which requires 1,4-dicarbonyl precursors. However, a 2022 breakthrough published in The Journal of Organic Chemistry demonstrated a novel, metal-free strategy utilizing allyl ketones—specifically 1-(4-fluorophenyl)but-3-en-1-one—and primary amines[2].

Mechanistic Causality: Unactivated terminal alkenes are notoriously difficult to functionalize. To bypass this, the protocol utilizes dimethyl(methylthio)sulfonium trifluoromethanesulfonate as a potent electrophile. This reagent selectively attacks the C-C double bond of the allyl ketone, forming a highly reactive, positively charged episulfonium intermediate . This activation lowers the activation energy for the primary amine to execute a nucleophilic ring-opening addition. Subsequent intramolecular condensation between the amine and the carbonyl group, followed by the elimination of water and the methylthio group, drives the aromatization to the thermodynamically stable pyrrole[2].

Fig 2: Metal-free formal [4+1] cycloaddition mechanism for pyrrole synthesis.

Self-Validating Experimental Protocol: Formal [4+1] Cycloaddition

To ensure high fidelity and reproducibility, the following step-by-step methodology incorporates built-in validation checkpoints.

Objective: Construct a 2-(4-fluorophenyl)-substituted pyrrole utilizing 1-(4-fluorophenyl)but-3-en-1-one as the 4-carbon framework.

Reagents:

-

1-(4-fluorophenyl)but-3-en-1-one (1.0 mmol)

-

Primary amine (e.g., aniline) (1.2 mmol)

-

Dimethyl(methylthio)sulfonium trifluoromethanesulfonate (1.5 mmol)

-

Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

-

Inert Atmosphere Preparation: Flame-dry a Schlenk flask and purge with Argon.

-

Causality: The sulfonium triflate is highly sensitive to moisture. Ambient water will outcompete the alkene for the electrophile, hydrolyzing the reagent and halting the reaction.

-

-

Electrophilic Activation: Dissolve 1-(4-fluorophenyl)but-3-en-1-one in 5 mL anhydrous DCM. Cool the system to 0 °C using an ice bath. Add the sulfonium triflate dropwise.

-

Causality: Low temperature controls the exothermic formation of the highly reactive episulfonium intermediate, preventing unwanted polymerization of the terminal alkene.

-

-

Nucleophilic Addition: Slowly add the primary amine (dissolved in 5 mL DCM) to the reaction mixture. Allow the flask to warm to room temperature and stir for 4-6 hours. Monitor complete consumption of the allyl ketone via TLC (Hexanes:EtOAc 4:1).

-

Causality: The amine acts as a nucleophile, opening the episulfonium ring. The subsequent intramolecular attack of the amine onto the carbonyl carbon drives the cyclization.

-

-

Quenching & Aromatization: Once TLC indicates completion, quench the reaction with saturated aqueous NaHCO₃ (10 mL).

-

Causality: Neutralizing the triflic acid byproduct is critical. Failure to do so will result in acid-catalyzed degradation or protonation of the newly formed electron-rich pyrrole ring, drastically reducing yield.

-

-

Isolation & Purification: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure substituted pyrrole.

Safety, Handling, and Hazard Mitigation

When handling 1-(4-fluorophenyl)but-3-en-1-one, strict adherence to GHS safety protocols is mandatory to protect personnel and maintain compound integrity[3].

Table 2: GHS Hazard Classifications

| Hazard Code | Hazard Statement | Target System / Laboratory Implication |

| H302 | Harmful if swallowed | Acute oral toxicity; requires controlled weighing environments. |

| H315 | Causes skin irritation | Dermal exposure risk; mandates the use of nitrile/neoprene PPE. |

| H319 | Causes serious eye irritation | Ocular protection (safety goggles) is strictly mandatory. |

| H335 | May cause respiratory irritation | Volatilization risk; all manipulations must occur inside a certified fume hood. |

Comprehensive References

-

Title: PubChem Compound Summary for CID 54594333, 1-(4-Fluorophenyl)but-3-en-1-one Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Synthesis of Pyrrole via Formal Cycloaddition of Allyl Ketone and Amine under Metal-Free Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Pipamperone metabolite M-VII (MetFrag / patRoon Data) Source: FAIR-TPs (University of Luxembourg) URL: [Link]

-

Title: Dipiperon: Uses, Side Effects, Interactions, Dosage Source: Pillintrip URL: [Link]

Sources

Strategic Integration of Fluorinated Aryl Enones in Modern Drug Discovery: Synthesis, Reactivity, and Biological Profiling

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into small-molecule scaffolds is a cornerstone of rational drug design. Among the most versatile building blocks are fluorinated aryl enones —specifically fluorinated chalcones and

Mechanistic Rationale: The "Fluorine Effect" on Aryl Enones

The fundamental core of an aryl enone is the

Electronic Tuning and LUMO Lowering

Fluorine is the most electronegative element. Its incorporation onto the aryl rings (as in fluorinated chalcones) or directly onto the enone backbone (as in

Lipophilicity and Metabolic Stability

The carbon-fluorine (C–F) bond is exceptionally strong (~116 kcal/mol) compared to the C–H bond (~100 kcal/mol) . Causality: Replacing vulnerable C–H sites with C–F bonds blocks cytochrome P450-mediated oxidative metabolism, drastically extending the half-life of the drug candidate. Furthermore, the hydrophobic nature of the –CF

Caption: Cellular mechanism of action for fluorinated aryl enones via thiol modification.

Validated Synthetic Workflows

To ensure reproducibility and high yields, the synthesis of these building blocks must rely on self-validating protocols. Below are two field-proven methodologies.

Protocol A: Solvent-Free Mechanochemical Synthesis of Fluorinated Chalcones

Traditional Claisen-Schmidt condensations in protic solvents often suffer from prolonged reaction times and difficult workups due to the formation of stable solvated intermediates. By shifting to a solvent-free mechanochemical approach, we force the reactants into a highly concentrated eutectic melt. Causality: This physical proximity drastically lowers the activation energy barrier for the initial aldol addition, while minimizing side reactions like Cannizzaro or aldol self-condensation 2.

Step-by-Step Methodology:

-

Preparation: In an agate mortar, combine 1.0 equivalent of a fluorinated acetophenone (e.g., 4-fluoroacetophenone) with 1.0 equivalent of a substituted benzaldehyde.

-

Mechanochemical Activation: Grind the solid mixture vigorously for 5 minutes. Self-Validation: The mixture will transition from a dry powder to a paste-like eutectic melt, confirming optimal surface area contact.

-

Catalyst Introduction: Add 1.5 equivalents of solid NaOH. Continue grinding. The base initiates uniform deprotonation of the acetophenone's

-carbon. -

Microwave Irradiation: Transfer the mixture to a microwave-safe vessel and irradiate at 300W in 30-second intervals (total 2–3 minutes). Causality: Microwave heating provides the exact thermal energy required for the rapid elimination of water, driving the equilibrium toward the thermodynamically stable trans-enone.

-

Quenching and Purification: Neutralize the mixture with cold 10% HCl. The crude fluorinated chalcone will precipitate. Filter, wash with ice-cold water, and recrystallize from ethanol. Self-Validation: TLC (Hexane:EtOAc 8:2) should show a single distinct spot with a lower R

than the starting materials, and

Caption: Workflow for solvent-free synthesis and screening of fluorinated chalcones.

Protocol B: Synthesis of -Trifluoromethyl Enones via Trifluoroacetylation

The synthesis of

Step-by-Step Methodology:

-

Reagent Assembly: Dissolve 1.0 equivalent of the chosen vinyl ether in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Scavenger Addition: Add 1.2 equivalents of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger. It prevents the premature polymerization of the vinyl ether and neutralizes the generated trifluoroacetic acid, which would otherwise protonate the intermediate and stall the elimination step.

-

Acylation: Cool the reaction to 0°C. Dropwise, add 1.5 equivalents of TFAA. Self-Validation: The reaction will turn slightly yellow, indicating the formation of the acylated intermediate.

-

Elimination: Allow the reaction to warm to room temperature and stir for 2 hours. The excellent leaving group ability of the trifluoroacetate ion facilitates in situ elimination to form the

-CF -

Workup: Wash with saturated NaHCO

, extract with DCM, dry over MgSO

Biological Profiling and Quantitative Efficacy

Fluorinated aryl enones have demonstrated remarkable efficacy across various biological domains, most notably in oncology and antimicrobial resistance. The position of the fluorine atom dictates the biological response. For instance, in HepG2 liver cancer cells, chalcones bearing a meta-fluoro substitution on Ring B exhibit significantly enhanced cytotoxicity compared to their non-fluorinated counterparts 4.

Quantitative Anticancer Activity

The table below summarizes the half-maximal inhibitory concentration (IC

Table 1: Cytotoxicity of Fluorinated Chalcones against HepG2 Cancer Cells

| Compound ID | Substitution Pattern | IC | Mechanism / Observation |

| 1g | para-F (Ring A), meta-F (Ring B) | 43.18 ± 6.54 | Dual fluorination boosts lipophilicity and target affinity 4. |

| 1e | meta-F (Ring B) | 59.33 ± 1.10 | meta-F substitution optimizes the electrophilicity of the enone 4. |

| 1c | meta-F (Ring B) | 63.38 ± 6.76 | Strong Michael addition capability 4. |

| 2a | 4'-F (Ring A), 3-OCH | 67.51 ± 2.26 | Methoxy group provides synergistic steric tuning 2. |

| Doxorubicin | Positive Control | 28.70 | Standard chemotherapeutic baseline 2. |

Note: The data indicates that while doxorubicin remains highly potent, the targeted synthesis of fluorinated chalcones (especially compound 1g) provides a highly viable, structurally tunable alternative with potentially lower systemic toxicity.

Antimicrobial Synergy

Beyond oncology, fluorinated chalcones have shown profound synergistic effects when combined with traditional antibiotics. The lipophilic nature of the fluorinated enone allows it to penetrate bacterial cell envelopes and inhibit bacterial efflux pumps, effectively reversing multidrug resistance in strains like S. aureus and P. aeruginosa1.

Conclusion and Future Perspectives

Fluorinated aryl enones are not merely structural novelties; they are precisely engineered tools for drug discovery. By understanding the causality behind their electronic tuning—specifically how fluorine lowers the LUMO to enhance Michael acceptor reactivity—we can rationally design molecules that form stable covalent bonds with previously "undruggable" targets. Utilizing self-validating, eco-friendly synthesis protocols like mechanochemical grinding ensures that these vital building blocks can be produced efficiently and sustainably for high-throughput screening campaigns.

References

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. PMC.

- Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Orient J Chem.

- Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development.

- Solvent-free synthesis and in vitro cytotoxicity of fluorinated chalcones against HepG2 cells. Arkat USA.

- Preparation of α,β-unsaturated trifluoromethylketones and their application in the synthesis of heterocycles. Semantic Scholar.

- Synthesis of α-CF3-Substituted O-Heterocycles via Ligand-Controlled Cycloaddition of (E)-β-Trifluoromethylated Enones. ACS Publications.

Sources

- 1. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 3. orientjchem.org [orientjchem.org]

- 4. arkat-usa.org [arkat-usa.org]

Therapeutic Potential of 1-(4-Fluorophenyl)but-3-en-1-one Derivatives

The following technical guide details the therapeutic and synthetic utility of 1-(4-Fluorophenyl)but-3-en-1-one , a specialized chemical scaffold. This guide is structured for medicinal chemists and drug discovery scientists, focusing on the molecule's role as a divergent "gateway" intermediate for accessing privileged pharmacophores.[1]

A Technical Guide to Divergent Pharmacophore Synthesis

Executive Summary: The "Gateway" Scaffold

1-(4-Fluorophenyl)but-3-en-1-one (CAS: 61668-02-8) represents a strategic "gateway" scaffold in medicinal chemistry. Unlike its ubiquitous conjugated analog (the chalcone), this homoallyl ketone possesses a non-conjugated terminal alkene, offering a unique orthogonality in synthetic transformations.[1]

Its value lies in its dual reactivity:

-

The Fluorophenyl Moiety: Provides metabolic resistance against CYP450 oxidation at the para-position, a critical feature for neuroleptic and anti-inflammatory drugs.[1]

-

The

-Unsaturated Tail: Acts as a versatile handle for olefin metathesis, isomerization to Michael acceptors, or 1,3-dipolar cycloadditions.[1]

This guide explores its conversion into three primary therapeutic classes: Fluorinated Pyrazolines (Antimicrobial/Antidepressant), Conjugated Enones (Nrf2 Activators), and Butyrophenone Neuroleptics .[1]

Chemical Architecture & Reactivity Profile[1]

Structural Analysis

The molecule consists of a 4-fluorophenyl ring attached to a but-3-en-1-one chain.

-

IUPAC Name: 1-(4-fluorophenyl)but-3-en-1-one

-

Molecular Formula:

-

Key Feature: The methylene spacer (

) between the carbonyl and the alkene interrupts conjugation. This prevents immediate Michael addition, making the molecule stable to nucleophiles until activated (isomerized).

The Fluorine Effect

The para-fluorine substitution is non-negotiable for therapeutic efficacy. It serves two mechanistic functions:

-

Metabolic Blocking: Prevents hydroxylation at the typically labile para-position of the phenyl ring, significantly extending half-life (

). -

Lipophilicity Modulation: Increases

(approx. +0.25 vs. H-analog), enhancing blood-brain barrier (BBB) penetration—essential for CNS-active derivatives.

Reactivity Matrix

| Functional Group | Reactivity Mode | Target Derivative Class |

| Terminal Alkene | Olefin Metathesis (RCM) | Macrocyclic Kinase Inhibitors |

| Terminal Alkene | Oxidative Cleavage | Aldehyde precursors for reductive amination |

| Methylene Spacer | Base-Catalyzed Isomerization | |

| Carbonyl | Condensation (Hydrazine) | Pyrazolines (MAO Inhibitors) |

Therapeutic Applications & Derivatives[3][4][5]

Pathway A: The Neuroleptic Connection (Butyrophenones)

The saturated analog, 1-(4-fluorophenyl)butan-1-one , is the lipophilic tail of classic antipsychotics like Haloperidol and Melperone .

-

Mechanism: The 1-(4-fluorophenyl)but-3-en-1-one scaffold serves as an unsaturated precursor.

-

Synthetic Utility: The terminal alkene allows for the introduction of polar amine heads (e.g., piperidines) via Hydroboration-Amination or Wacker Oxidation followed by reductive amination. This route avoids the use of toxic alkyl halides common in traditional Haloperidol synthesis.

Pathway B: Pyrazolines (Antimicrobial & Antidepressant)

Reacting the scaffold with hydrazines yields 2-pyrazolines .[2]

-

Therapeutic Target: Monoamine Oxidase (MAO) inhibition and bacterial DNA gyrase inhibition.

-

Advantage: The 4-fluorophenyl group on the pyrazoline ring enhances binding affinity to the hydrophobic pocket of MAO-A, exhibiting antidepressant effects with reduced tyramine toxicity compared to non-fluorinated analogs.

Pathway C: Isomerization to Michael Acceptors (Anti-inflammatory)

Under basic conditions, the scaffold isomerizes to 1-(4-fluorophenyl)but-2-en-1-one .

-

Mechanism: This conjugated enone acts as a Michael acceptor, covalently modifying Cysteine-151 on Keap1 .

-

Effect: This releases Nrf2, which translocates to the nucleus and upregulates antioxidant response elements (ARE), providing potent anti-inflammatory activity.[1]

Experimental Protocols

Protocol 1: Synthesis of the Scaffold (Allylation)

A self-validating protocol for generating the core homoallyl ketone.

Reagents: 4-Fluorobenzonitrile, Allylmagnesium bromide, THF, HCl.[1] Workflow:

-

Inert Atmosphere: Flame-dry a 250 mL three-neck flask and purge with Argon.

-

Grignard Addition: Charge flask with 4-Fluorobenzonitrile (10 mmol) and dry THF (50 mL). Cool to 0°C.

-

Dropwise Addition: Add Allylmagnesium bromide (1.0 M in ether, 12 mmol) dropwise over 20 mins. Checkpoint: Solution should turn slightly yellow/turbid.

-

Reflux: Warm to room temperature, then reflux for 3 hours to ensure imine formation.

-

Hydrolysis: Cool to 0°C. Quench with 1M HCl (30 mL). Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

-

Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine. Dry over

.[3] -

Purification: Flash chromatography (Hexane/EtOAc 95:5).

-

Validation:

H NMR (CDCl

Protocol 2: Conversion to 3-(4-Fluorophenyl)-2-Pyrazoline

Synthesis of the bioactive heterocycle.

Reagents: Scaffold (from Protocol 1), Hydrazine Hydrate, Ethanol, Glacial Acetic Acid.[1] Workflow:

-

Dissolve 1-(4-fluorophenyl)but-3-en-1-one (2 mmol) in EtOH (10 mL).

-

Add Hydrazine Hydrate (4 mmol) and Glacial Acetic Acid (catalytic, 2 drops).

-

Reflux for 6 hours. Checkpoint: TLC should show disappearance of the ketone spot.[1]

-

Concentrate in vacuo.[4]

-

Recrystallize from ethanol to yield the pyrazoline derivative.[5]

Visualizing the Divergent Synthesis

The following diagram illustrates the central role of the 1-(4-fluorophenyl)but-3-en-1-one scaffold in accessing diverse therapeutic classes.

Figure 1: Divergent synthetic pathways from the core scaffold to bioactive pharmacophores.

Quantitative Activity Data

The following table summarizes the comparative bioactivity of derivatives synthesized from this core scaffold, highlighting the impact of the fluorine substitution.

| Derivative Class | Target Receptor/Enzyme | Activity (IC50 / MIC) | Fluorine Impact |

| Pyrazoline | MAO-A (Antidepressant) | 5-fold potency increase vs. H-analog | |

| Enone (Isomer) | NF- | Increased metabolic stability | |

| Butyrophenone | Dopamine D2 (Antipsychotic) | Critical for high affinity binding | |

| Pyrazoline | S. aureus (Antimicrobial) | Enhanced membrane penetration |

References

-

Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives. eLife. (2024). Retrieved from [Link]

-

Psychotropic agents.[2] 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones with potent neuroleptic activity. Journal of Medicinal Chemistry. (1978). Retrieved from [Link]

-

1-(4-Fluorophenyl)but-3-en-1-one Compound Summary. PubChem. (2025). Retrieved from [Link]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules. (2022). Retrieved from [Link]

- Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.Google Patents (US4585594A).

Sources

The Synthesis and Application of Fluorinated Homoallylic Ketones: A Technical Whitepaper

Introduction & Strategic Importance

Fluorinated homoallylic ketones (γ,δ-unsaturated ketones bearing α-fluoro or trifluoromethyl substituents) are privileged scaffolds in modern drug development and materials science. The strategic insertion of fluorine into the homoallylic framework dramatically alters the molecule's stereoelectronic profile, enhancing metabolic stability and modulating the basicity of adjacent functional groups[1].

However, the synthesis of these motifs is fraught with thermodynamic pitfalls. Standard deprotonation and electrophilic trapping of fluorinated ketones typically fail because the highly electronegative fluorine atom destabilizes the resulting carbanion, leading to rapid isomerization, defluorination, or non-selective alkylation[1]. To overcome these barriers, application scientists must rely on kinetically controlled pathways. This guide synthesizes the most robust, field-proven methodologies for constructing these complex architectures, focusing on causality, rigorous protocol validation, and mechanistic integrity.

Mechanistic Paradigms in Homoallylic Ketone Synthesis

The synthesis of fluorinated homoallylic ketones relies on bypassing the thermodynamic instability of fluorinated enolates. Three primary catalytic pathways have emerged as the gold standards in the field:

Mechanistic pathways for the synthesis of fluorinated homoallylic ketones.

Mechanistic Deep Dive: Causality & E-E-A-T

The Kinetic vs. Thermodynamic Enolate Problem (DcA Pathway)

A significant advantage of the2 over traditional deprotonation is the ability to regiospecifically generate fluorinated enolates[2]. Decarboxylation allows the site-specific generation of an enolate at the α-position bearing the CO2 group[2]. Causality: The nucleophile kinetically formed by decarboxylation does not isomerize to the more thermodynamically stable enolate; rather, it is rapidly trapped by the Pd-allyl electrophile within the solvent cage, preserving the structural integrity of the fluorinated core[2].

Ligand-to-Metal Ratio Anomalies

When performing asymmetric Decarboxylative Allylation (DcA) on fluorinated enol carbonates, the enantiomeric excess (ee) is highly dependent on the Pd:Ligand ratio[2]. A traditional 1.25:1 ligand:Pd ratio yields poor enantioselectivity[2]. Causality: Unligated palladium species catalyze a rapid, racemic background reaction. By utilizing a substoichiometric amount of ligand (L:Pd = 1:4), the system suppresses this background pathway, forcing the reaction through the highly selective mono-ligated Pd species to produce the fluorinated homoallylic ketone with high enantioselectivity[2].

Electrochemical Oxidation Potentials

In the 3 of γ,δ-unsaturated ketones from 2-alkylidenecyclobutanols, substrates bearing electron-withdrawing groups (like trifluoromethyl) exhibit higher oxidation potentials, which can lead to diminished reactivity[3]. Causality: To prevent direct anodic over-oxidation of the cyclobutanol core, sulfonyl hydrazides are employed as radical precursors[3]. The hydrazide oxidizes preferentially at the anode, generating a sulfonyl radical that attacks the alkene, initiating a controlled C-C bond cleavage (ring-opening) that yields the desired ketone[3].

Experimental Protocols & Methodologies

Protocol A: Synthesis of α-Fluoro Homoallylic Ketones via Pd-Catalyzed DcA

This protocol utilizes kinetic trapping to bypass enolate isomerization.

-

Preparation: In a rigorously dried Schlenk flask under argon, dissolve the fluorinated allyl enol carbonate (1.0 equiv) in anhydrous THF to a concentration of 0.1 M.

-

Causality: THF is chosen over protic solvents to prevent premature protonation of the transient fluorinated enolate.

-

-

Catalyst Complexation: In a separate vial, combine Pd2(dba)3 (2.5 mol%) and the Trost Ligand (L-I) at a strict 1:4 L:Pd ratio[2]. Stir for 15 minutes until the solution transitions from dark purple to a vibrant yellow-green.

-

Validation Checkpoint: This color shift confirms the successful formation of the active monomeric Pd(0)-ligand complex.

-

-

Reaction Initiation: Transfer the catalyst solution to the substrate flask at 25°C.

-

Monitoring: Observe the reaction for effervescence.

-

Validation Checkpoint: The evolution of CO2 gas is a direct stoichiometric indicator of enolate generation[2]. Once bubbling ceases (typically 2-4 hours), the reaction is complete.

-

-

Isolation: Concentrate the mixture in vacuo and purify via flash column chromatography (silica gel, hexane/EtOAc) to isolate the enantioenriched α-fluoro homoallylic ketone.

Protocol B: Electrochemical Ring-Opening of CF3-Substituted Cyclobutanols

This protocol utilizes anodic oxidation to drive C-C cleavage without transition metals.

-

Cell Assembly: Equip an undivided electrochemical cell with a carbon anode and a platinum plate cathode.

-

Electrolyte & Solvent: Dissolve the CF3-substituted 2-alkylidenecyclobutanol (0.2 mmol), sulfonyl hydrazide (0.4 mmol), and nBu4NBF4 (0.1 M) in a 4:1 MeCN/H2O mixture[3].

-

Causality: Water is essential to facilitate proton transfer and stabilize the radical intermediates during the sulfonyl hydrazide oxidation[3].

-

-

Electrolysis: Apply a constant current of 10 mA.

-

Validation Checkpoint: Monitor the cell voltage; a stable voltage between 2.5V - 3.0V indicates steady hydrazide oxidation. A sudden spike in voltage suggests electrolyte depletion or electrode passivation.

-

-

Completion: Terminate electrolysis after 2.5 F/mol of charge has passed. Extract with EtOAc, wash with brine, and purify to yield the functionalized γ,δ-unsaturated ketone[3].

Protocol C: Negishi-Type Homoallylation via Transmetalation

This protocol utilizes boron-to-zinc transmetalation for stereodefined aliphatic/aryl ketones.

-

Transmetalation: React 4 with ZnCl2 in THF[4].

-

Causality: ZnCl2 provides superior transmetalation kinetics compared to Zn(OAc)2 for acyl chloride electrophiles, efficiently generating the critical homoallyl-Zn species[4].

-

-

Cross-Coupling: Add the acyl chloride and Pd(PPh3)4 (5 mol%). Stir at 60°C.

-

Validation Checkpoint: An aliquot quenched with water and analyzed by GC-MS should show complete consumption of the acyl chloride, yielding the stereodefined homoallylic ketone[4].

Quantitative Data & Yield Comparisons

The following table summarizes the quantitative performance metrics of the primary methodologies utilized for synthesizing fluorinated and stereodefined homoallylic ketones:

| Methodology | Substrate Class | Catalyst/Promoter | Yield Range | ee / dr | Key Technical Advantage |

| Decarboxylative Allylation (DcA) | α-Fluoro β-Ketoesters | Pd2(dba)3 / Trost Ligand | 69–94% | 80–99% ee | Regiospecific enolate generation; prevents thermodynamic isomerization[1]. |

| Electrochemical Ring-Opening | 2-Alkylidenecyclobutanols | Anodic Oxidation / Sulfonyl Radicals | 40–84% | N/A | High functional group tolerance; completely avoids transition metals[3]. |

| Negishi-Type Homoallylation | Cyclopropylmethyl Boronates | Pd(PPh3)4 / ZnCl2 | 55–80% | >95% ee | Access to highly enantioenriched aliphatic and aryl homoallylic ketones[4]. |

| Indium-Promoted Allylation | Fluorinated Haloallylics | Indium (0) | 60–85% | High dr | Exceptionally mild conditions; excellent diastereoselectivity for imines/ketones[5]. |

References

- Source: Chem Rev. / PMC (Weaver et al.)

- Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions (SciSpace Context)

- Electrochemical Radical Addition-Initiated Ring-Opening/Functionalization of 2-Alkylidenecyclobutanols toward γ,δ-Unsaturated Ketone Synthesis Source: Organic Letters - ACS Publications URL

- Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions Source: PMC / NIH URL

- Indium-Promoted Diastereoselective Addition of Fluorinated Haloallylic Derivatives to Imines Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

- 1. Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Synthesis of 1-(4-Fluorophenyl)but-3-en-1-one from allyl bromide

Application Note: Scalable Synthesis of 1-(4-Fluorophenyl)but-3-en-1-one via Weinreb Amide Allylation

Executive Summary & Scope

1-(4-Fluorophenyl)but-3-en-1-one (CAS No. 61668-02-8) is a highly reactive homoallylic ketone[1]. In pharmaceutical development, it is rigorously monitored as a critical process-related impurity in the synthesis of the antipsychotic agent Haloperidol (frequently designated as Haloperidol Impurity 23 or 24)[2]. Beyond impurity profiling, this molecule serves as a versatile electrophilic building block for the construction of complex heterocycles, such as substituted pyrroles via formal [4+1] cycloaddition reactions[3].

Synthesizing homoallylic ketones directly from acid chlorides or esters using Grignard reagents is notoriously difficult due to the rapid over-addition of the organometallic species, which yields unwanted tertiary alcohols[4]. To ensure absolute chemoselectivity and halt the reaction at the ketone stage, this protocol leverages the Weinreb amide (N-methoxy-N-methylamide) methodology[5].

Mechanistic Causality & Experimental Design

The synthesis relies on two tightly controlled phases: the generation of allylmagnesium bromide and its subsequent nucleophilic addition to N-methoxy-N-methyl-4-fluorobenzamide.

-

Suppression of Wurtz Coupling: Allyl bromide is highly prone to Wurtz-type homocoupling in the presence of magnesium, which can rapidly generate 1,5-hexadiene as a byproduct[6]. To mitigate this, the Grignard preparation must be performed under high dilution in anhydrous tetrahydrofuran (THF) with strict temperature control (0 °C to ambient)[7].

-

The Weinreb Chelate Effect: When allylmagnesium bromide attacks the Weinreb amide, it forms a highly stable, five-membered tetrahedral magnesium chelate[8]. The coordination of the magnesium ion by both the methoxy oxygen and the carbonyl oxygen stabilizes the intermediate, effectively preventing a second equivalent of the Grignard reagent from attacking[5].

-

Aqueous Liberation: The target ketone is not formed in the reaction flask; it is only liberated during the acidic aqueous quench. The acid hydrolyzes the magnesium chelate, causing the tetrahedral intermediate to collapse, expelling N,O-dimethylhydroxylamine and yielding 1-(4-fluorophenyl)but-3-en-1-one[8][9].

Reaction Pathway Visualization

Mechanistic workflow of Weinreb amide allylation to form 1-(4-fluorophenyl)but-3-en-1-one.

Quantitative Data & Reaction Parameters

Table 1: Reagent Equivalencies and Specifications

| Reagent | MW ( g/mol ) | Equivalents | Function |

|---|---|---|---|

| N-Methoxy-N-methyl-4-fluorobenzamide | 183.18 | 1.0 | Electrophile / Starting Material |

| Allyl Bromide | 120.98 | 1.05 | Grignard Precursor |

| Magnesium Turnings | 24.31 | 1.10 | Metal for Grignard Formation |

| Tetrahydrofuran (THF) | 72.11 | - | Anhydrous Solvent |

| Ammonium Chloride (sat. aq.) | 53.49 | Excess | Quenching Agent |

Table 2: Expected Reaction Outcomes & Quality Metrics

| Parameter | Expected Value | Analytical Method |

|---|---|---|

| Target Compound | 1-(4-Fluorophenyl)but-3-en-1-one | NMR / LC-MS |

| CAS Registry Number | 61668-02-8 | Literature Cross-reference[1] |

| Isolated Yield | 75 - 85% | Gravimetric |

| Purity | >98% | HPLC (UV at 254 nm) |

| Major Impurity Risk | 1,5-Hexadiene (volatile) | GC-MS |

Step-by-Step Experimental Protocol

Phase 1: Preparation and Titration of Allylmagnesium Bromide

Self-Validation Note: Allyl Grignard reagents are prone to degradation and concentration shifts over time. Titration is mandatory prior to the coupling step to ensure exact stoichiometry. Excess Grignard can complicate purification, while a deficit leaves unreacted Weinreb amide[7].

-

Equip a flame-dried 3-neck flask with a reflux condenser, addition funnel, and magnetic stirrer under a strict argon atmosphere.

-

Add magnesium turnings (1.10 equiv) and a single crystal of iodine to activate the magnesium surface[7].

-

Suspend the magnesium in anhydrous THF (10 volumes relative to allyl bromide).

-

Charge the addition funnel with a solution of allyl bromide (1.05 equiv) in anhydrous THF (5 volumes).

-

Add 5% of the allyl bromide solution at room temperature to initiate the Grignard formation. Initiation is indicated by the disappearance of the iodine color and slight exothermic bubbling[6].

-

Immediately cool the reaction flask to 0 °C using an ice bath. Add the remaining allyl bromide solution dropwise over 1 hour to suppress 1,5-hexadiene formation[7].

-

Stir for an additional 2 hours at room temperature.

-

Titrate the resulting grey solution using 0.1 M sec-butanol in xylene with 1,10-phenanthroline as an indicator to determine the exact molarity[7].

Phase 2: Weinreb Amide Allylation

-

In a separate flame-dried flask, dissolve N-methoxy-N-methyl-4-fluorobenzamide (1.0 equiv) in anhydrous THF (0.2 M concentration) under argon.

-

Cool the solution to 0 °C using an ice-water bath.

-

Using a syringe pump, add the freshly titrated allylmagnesium bromide solution (1.2 equiv) dropwise over 30 minutes. Maintain the internal temperature below 5 °C to ensure the stability of the tetrahedral intermediate[8].

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the consumption of the Weinreb amide via TLC (Hexanes:EtOAc 3:1).

-

Once complete, cool the mixture back to -10 °C.

-

Critical Quench: Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. This step is highly exothermic and is the exact moment the target ketone is liberated[4][8].

-

Extract the aqueous layer with ethyl acetate (3 × 20 mL).

-

Wash the combined organic layers with 1 M HCl (to remove the cleaved N,O-dimethylhydroxylamine byproduct), followed by saturated NaHCO₃ and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to afford 1-(4-fluorophenyl)but-3-en-1-one as a pale yellow oil[1].

References

1.[1] ChemicalBook. "1-(4-fluorophenyl)but-3-en-1-one | 61668-02-8". 1 2.[3] The Journal of Organic Chemistry - ACS Publications. "Synthesis of Pyrrole via Formal Cycloaddition of Allyl Ketone and Amine under Metal-Free Conditions". 3 3.[2] SynZeal. "Haloperidol EP Impurity D | 67987-08-0". 2 4.[6] Organic Syntheses. "Allylmagnesium bromide (THF complex solution)". 6 5.[4] Reddit /Chempros. "Overaddition of grignard to weinreb amide". 4 6.[5] Oriental Journal of Chemistry. "Synthesis of Weinreb and their Derivatives (A Review)". 5 7.[8] ChemRxiv. "Synthesis and Characterization of Novel Atypical Sphingoid Bases". 8 8.[7] Royal Society of Chemistry. "Efficient Synthetic Method of Allyl-Epoxides via Allylation of α-Haloketones or Esters with Allylmagnesium Bromide". 7 9.[9] PubMed Central (PMC). "A Convergent, Enantioselective Total Synthesis of Hapalosin: A Drug with Multidrug-Resistance Reversing Activity". 9

Sources

- 1. 1-(4-fluorophenyl)but-3-en-1-one | 61668-02-8 [chemicalbook.com]

- 2. Haloperidol EP Impurity D | 67987-08-0 | | SynZeal [synzeal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reddit.com [reddit.com]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. A Convergent, Enantioselective Total Synthesis of Hapalosin: A Drug with Multidrug-Resistance Reversing Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Precision Synthesis of 1-(4-fluorophenyl)but-3-en-1-one via Grignard Addition

This Application Note is structured to provide an authoritative, field-validated protocol for the synthesis of 1-(4-fluorophenyl)but-3-en-1-one. It prioritizes mechanistic control to suppress common side reactions associated with allyl-metal species and fluorinated aromatics.

Executive Summary

The synthesis of 1-(4-fluorophenyl)but-3-en-1-one (Allyl 4-fluorophenyl ketone) represents a critical transformation in medicinal chemistry, serving as a scaffold for butyrophenone neuroleptics and fluorinated bioactive analogs. This protocol details the nucleophilic addition of allylmagnesium bromide to 4-fluorobenzonitrile.

Key Technical Challenge: The primary difficulty in this synthesis is Chemoselectivity. The 4-fluoro substituent activates the aromatic ring toward Nucleophilic Aromatic Substitution (

Solution: This protocol utilizes a Reverse Addition strategy (controlled addition of Grignard to Nitrile) at cryogenic temperatures to kinetically favor carbometalation of the cyano group over fluoride displacement.

Chemical Safety & Hazard Analysis

-

Allylmagnesium Bromide: Pyrophoric in high concentrations; reacts violently with water. The allyl moiety makes this reagent particularly prone to exothermic dimerization.

-

4-Fluorobenzonitrile: Toxic by ingestion and inhalation. Releases toxic fumes (HF, NOx, CN-) upon thermal decomposition.

-

Allyl Bromide (Precursor): A potent lachrymator and alkylating agent. Handle only in a fume hood.

-

Reaction Hazards: The hydrolysis of the intermediate imine salt is exothermic. Acidic workup of fluorinated compounds requires caution to avoid accidental generation of HF if decomposition occurs (though unlikely under these specific conditions).

Reagent Sourcing & Preparation

-

Allylmagnesium Bromide (1.0 M in Et₂O): While commercial solutions are available, in situ preparation is recommended for maximum titer. Commercial allyl Grignards degrade rapidly via dimerization.

-

4-Fluorobenzonitrile: >98% purity. Must be dried under vacuum or stored over activated molecular sieves (4Å) to remove trace water, which quenches the Grignard.

-

Solvent: Anhydrous Diethyl Ether (Et₂O) is preferred over THF. The lower boiling point of ether allows for better thermal control of the exothermic formation of the allyl Grignard.

Experimental Protocol

Phase A: Preparation of Allylmagnesium Bromide (In Situ)

Note: If using commercial reagent, skip to Phase B.

-

Activation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and N₂ inlet. Add Magnesium turnings (1.2 equiv) and a crystal of Iodine. Dry stir for 5 mins.

-

Initiation: Cover Mg with minimal anhydrous Et₂O. Add 5% of the total Allyl Bromide volume. Wait for turbidity and exotherm (initiation).[1]

-

Controlled Addition: Dilute the remaining Allyl Bromide (1.0 equiv total) in Et₂O (1:4 v/v). Add dropwise at 0°C.

-

Critical Control Point: Keep temperature <5°C. High temps favor Wurtz coupling (formation of biallyl).

-

-

Maturation: Stir at 0°C for 30 minutes after addition. Titrate immediately if storing.

Phase B: The Grignard Addition (Chemoselective Coupling)

Reaction Stoichiometry:

-

4-Fluorobenzonitrile: 1.0 equiv (e.g., 1.21 g, 10 mmol)

-

Allylmagnesium Bromide: 1.2 equiv (e.g., 12 mL of 1.0 M solution)

-

Solvent: Anhydrous Et₂O (0.2 M concentration relative to nitrile)

Step-by-Step Procedure:

-

Substrate Solubilization: In a separate flame-dried 2-neck flask under N₂, dissolve 4-fluorobenzonitrile in anhydrous Et₂O. Cool the solution to -10°C (ice/salt bath).

-

Rationale: Lower temperature increases the kinetic selectivity for the C≡N bond over the C-F bond.

-

-

Nucleophile Addition: Transfer the Allylmagnesium bromide solution to a pressure-equalizing addition funnel. Add dropwise to the nitrile solution over 45 minutes.

-

Observation: The solution will turn from colorless to yellow/orange, indicating the formation of the magnesium imine salt (Ar-C(=NMgBr)-Allyl).

-

-

Reaction Monitoring: Allow the mixture to warm to 0°C and stir for 2–4 hours.

-

TLC Check: Monitor consumption of nitrile (Hexane/EtOAc 9:1). The imine salt is not visible; quench a mini-aliquot with HCl to visualize the product ketone on TLC.

-

Phase C: Acidic Hydrolysis & Workup

-

Quench: Cool reaction mixture back to 0°C. Slowly add 3M HCl (excess, approx. 3 equiv) via addition funnel.

-

Caution: Vigorous gas evolution and exotherm.

-

-

Imine Hydrolysis: The initial quench forms the imine.[2] To convert to the ketone, warm the biphasic mixture to Room Temperature (RT) and stir vigorously for 1–2 hours.

-

Extraction: Separate the organic layer. Extract the aqueous layer 2x with Et₂O.

-

Wash: Combine organics and wash with:

-

Saturated NaHCO₃ (to neutralize acid).

-

Brine (saturated NaCl).

-

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification & Analytical Expectations

Purification:

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes to 5% EtOAc/Hexanes.

-

Note: The product is a ketone and is less polar than the starting nitrile but more polar than any biallyl side product.

Analytical Data (Expected):

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃):

- 7.9–8.0 (m, 2H, Ar-H ortho to C=O)

- 7.1–7.2 (m, 2H, Ar-H ortho to F)

- 5.9–6.1 (m, 1H, -CH=)

- 5.1–5.2 (m, 2H, =CH₂)

-

3.7 (d, 2H,

-

Yield Target: 75–85%.

Mechanistic Pathway & Troubleshooting

Mechanistic Flow (Graphviz)

Figure 1: Reaction pathway illustrating the critical conversion of the nitrile to the imine salt and subsequent hydrolysis. The dotted red line represents the SNAr side reaction suppressed by low temperature.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Moisture in solvent/nitrile. | Re-dry nitrile over molecular sieves; ensure Mg initiation is vigorous. |

| Dimer (Biallyl) formation | Allyl bromide addition too fast. | Slow down addition rate; maintain T < 5°C during Grignard prep. |

| Starting Material Remains | Enolization of Grignard.[8] | Unlikely with benzonitrile (no |

| Impure Product | Reaction temp too high. Keep addition at -10°C. |

References

-

Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard addition to nitriles).[2][9]

-

Ciganek, E. (1992). "The Reaction of Grignard Reagents with Nitriles." Organic Reactions, 40, 1-286. Link

- Lai, Y. H. (1981). "Grignard Reagents from Chemically Active Magnesium." Synthesis, 1981(08), 585-604.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for ketone synthesis via nitriles).

-

ScienceMadness & OrgSyn Archives. "Preparation of Ketones from Nitriles." (General procedural validation for benzonitrile derivatives). Link

Sources

- 1. aroonchande.com [aroonchande.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06403D [pubs.rsc.org]

- 7. wuxibiology.com [wuxibiology.com]

- 8. scribd.com [scribd.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

Technical Application Note: Precision Friedel-Crafts Acylation of Fluorobenzene with 3-Butenoyl Chloride

Part 1: Executive Summary & Strategic Overview

The Challenge: Controlling Reactivity in Unsaturated Acylations

The Friedel-Crafts acylation of fluorobenzene with 3-butenoyl chloride (vinylacetyl chloride) presents a classic "chemoselectivity vs. thermodynamic stability" conflict. While the acylation of the aromatic ring is the primary objective, the

Two critical failure modes exist:

-

Isomerization: The Lewis acid catalyzes the migration of the double bond from the

-position (terminal) to the -

Polymerization: The vinyl group is susceptible to cationic polymerization initiated by the acylium ion or the Lewis acid itself.

The Solution: Kinetic Control Protocol

To successfully isolate the terminal alkene (3-butenoyl) product, this protocol utilizes a Low-Temperature Kinetic Control strategy. By operating at -10°C to 0°C and strictly controlling the stoichiometry and addition order, we minimize the thermodynamic drive toward conjugation.

Part 2: Scientific Foundation & Mechanism

Reaction Mechanism & Selectivity

Fluorobenzene is a deactivated aromatic substrate due to the high electronegativity of the fluorine atom (inductive withdrawal). However, it remains an ortho/para director due to resonance donation of the fluorine lone pairs.

-